3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile
Description
Historical Context of Piperazine-Containing Heterocyclic Compounds
Piperazine derivatives have been integral to pharmaceutical development since the mid-20th century, initially gaining prominence as anthelmintic agents. The piperazine ring’s conformational flexibility and ability to serve as a hydrogen bond donor/acceptor made it a favored scaffold for optimizing pharmacokinetic properties. By the 21st century, piperazine-containing compounds accounted for nearly 10% of FDA-approved small-molecule drugs, spanning antipsychotics (e.g., aripiprazole), antivirals (e.g., letermovir), and kinase inhibitors (e.g., palbociclib). The incorporation of piperazine into heterocyclic frameworks, such as pyrazine, emerged as a strategy to enhance solubility and target engagement while maintaining metabolic stability.
The evolution of this compound reflects this trend. Its design leverages the piperazine ring’s capacity to act as a spacer or solubilizing group, paired with the electron-deficient pyrazine core’s potential for π-stacking interactions. This combination addresses historical challenges in balancing lipophilicity and bioavailability, a critical consideration in CNS-targeting and anticancer agents.
Structural Significance of Pyrazine-Piperazine Hybrid Architectures
The molecular structure of this compound (SMILES: $$ \text{N#CC}1=\text{NC}=\text{CN}=\text{C}1\text{N}2\text{CC}(\text{C})\text{NCC}2 $$) reveals three key functional regions:
- Pyrazine Core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, conferring planar geometry and electron-withdrawing character.
- Carbonitrile Group : A cyano substituent at position 2, enhancing electrophilicity for covalent binding or serving as a hydrogen bond acceptor.
- 3-Methylpiperazine Side Chain : A saturated six-membered ring with a methyl group at position 3, introducing stereoelectronic diversity and solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 239.70 g/mol |
| Topological Polar Surface Area (TPSA) | 64.84 Ų |
| LogP | 0.57 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 1 |
This hybrid structure enables dual functionality: the pyrazine moiety engages in aromatic interactions with protein binding pockets, while the piperazine side chain facilitates solubility and conformational adaptability. The methyl group on the piperazine ring introduces steric hindrance, potentially reducing off-target interactions.
Academic Relevance in Contemporary Medicinal Chemistry
In drug discovery programs, this compound serves as a multifunctional intermediate. Its synthetic versatility is evidenced by its role in:
- Kinase Inhibitor Design : The pyrazine-carbonitrile motif is prevalent in ATP-competitive kinase inhibitors, where it mimics the purine ring of ATP. For example, analogues of this compound have been explored as checkpoint kinase 1 (CHK1) inhibitors to sensitize cancer cells to DNA-damaging therapies.
- Fragment-Based Drug Discovery : The molecule’s moderate size (MW < 250) and favorable logP make it a candidate for fragment libraries, enabling rapid derivatization via Suzuki coupling or reductive amination.
- CNS Drug Optimization : The piperazine moiety’s basic nitrogen (pKa ~7.5) enhances blood-brain barrier penetration, a critical feature for neuropsychiatric agents.
Table 2: Representative Piperazine-Containing FDA-Approved Drugs (2011–2023)
| Drug Name | Therapeutic Area | Key Structural Feature |
|---|---|---|
| Palbociclib | Oncology | Piperazine-pyrimidine hybrid |
| Brexpiprazole | Psychiatry | Piperazine-quinolinone scaffold |
| Letermovir | Antiviral | Piperazine-fluorobenzothiazole |
Recent synthetic methodologies highlight the compound’s adaptability. A three-step protocol involving alkylation of methyl 5-chloropyrazine-2-carboxylate with piperazine derivatives, followed by reductive amination and hydrolysis, yields gram-scale quantities with >95% purity. Computational studies further predict strong binding affinities to proteins with solvent-exposed hydrophobic pockets, such as cyclin-dependent kinases.
Properties
Molecular Formula |
C10H13N5 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(3-methylpiperazin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H13N5/c1-8-7-15(5-4-12-8)10-9(6-11)13-2-3-14-10/h2-3,8,12H,4-5,7H2,1H3 |
InChI Key |
YCSUVCBLDUSNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CN=C2C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
This method involves reacting 3-chloropyrazine-2-carbonitrile with 3-methylpiperazine under basic conditions. Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate (K₂CO₃) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
The reaction proceeds via displacement of the chlorine atom by the secondary amine group of 3-methylpiperazine. Microwave-assisted SNAr reduces reaction time to 30–60 minutes with comparable yields (65–70%).
Buchwald–Hartwig Amination
A palladium-catalyzed coupling between 3-bromopyrazine-2-carbonitrile and 3-methylpiperazine offers higher regioselectivity:
- Catalyst System : Pd₂(dba)₃/Xantphos
- Solvent : Toluene or 1,4-dioxane
- Base : Cs₂CO₃
- Temperature : 100–110°C
- Yield : 80–85%
This method avoids competing side reactions observed in SNAr, particularly with electron-deficient pyrazine cores.
Reductive Amination
For analogs requiring tailored substitution, reductive amination of 3-aminopyrazine-2-carbonitrile with 3-methylpiperazine-1-carbaldehyde has been reported:
| Reagent | Condition |
|---|---|
| Reducing Agent | Sodium cyanoborohydride |
| Solvent | Methanol |
| pH | 5–6 (acetic acid buffer) |
| Yield | 50–55% |
This route is less common due to lower efficiency but useful for introducing isotopic labels.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| SNAr | Simple setup, low cost | Long reaction time, moderate yield |
| Buchwald–Hartwig | High yield, regioselective | Expensive catalysts, inert atmosphere required |
| Reductive Amination | Flexible for derivatives | Low yield, multiple steps |
Purification and Characterization
Crude product is typically purified via:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7)
- Recrystallization : Ethanol/water mixtures
- HRMS (ESI+) : m/z 239.71 [M+H]⁺
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.55 (s, 1H, pyrazine-H), 3.70–3.40 (m, 8H, piperazine-H), 2.30 (s, 3H, CH₃)
Industrial-Scale Synthesis
A patent-pending process (WO2022009235A1) describes a scalable route using:
- Solvent : tert-Butanol
- Base : NaOH
- Temperature : 60–65°C
- Workup : Sequential washes with water and isopropanol
This method achieves >95% purity and eliminates column chromatography, reducing production costs.
Applications in Drug Discovery
The compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Various nucleophiles, solvents like DMF or acetonitrile, and bases like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce pyrazine-2-methanol derivatives .
Scientific Research Applications
3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is a heterocyclic organic compound that contains a pyrazine ring, a piperazine moiety, and a carbonitrile functional group. It has a molecular formula of and a molecular weight of approximately 203.249 g/mol. Due to its chemical properties and biological activities, this compound has potential applications in medicinal chemistry and biological research.
Applications
This compound has various applications across multiple fields:
- Medicinal Chemistry It can serve as a lead compound for the development of new pharmaceuticals, especially in anti-tubercular therapies.
- Biological Research It is useful in studying interactions with specific proteins and enzymes, employing methods like molecular docking and biochemical assays to understand its mechanism of action.
Scientific Research Applications
3-Chloropyrazine-2-carbonitrile is studied for potential uses in scientific research, such as in the synthesis of drugs and the development of new catalysts and polymers . It is a derivative of pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms .
Anti-tubercular agent
Research indicates that This compound exhibits notable biological activity, particularly as an anti-tubercular agent. It has been investigated for its potential as an anti-tubercular agent and other therapeutic properties. The compound interacts with various biological targets, including enzymes and receptors, potentially modulating their activities. Studies have shown that derivatives of this compound may possess significant inhibitory effects against Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis.
Cathepsin C inhibitors
3-Chloropyrazine-2-carbonitrile is used as an intermediate in the synthesis of cathepsin C inhibitors .
Structural Similarity
Several compounds share structural similarities with This compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile | Contains a piperazine ring similar to This compound, but with a different substituent on the piperazine | Variations in biological activity due to structural differences |
| Pyrazine derivatives | General class including various substitutions on the pyrazine ring | Diverse reactivity based on substituents |
| Piperazine derivatives | Compounds featuring variations of the piperazine structure | Often exhibit different pharmacological properties |
Mechanism of Action
The mechanism of action of 3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with 3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile, particularly the pyrazine-carbonitrile core and piperazine/heterocyclic substituents:
Pharmacological and Functional Insights
- The 3-methylpiperazine moiety in the target compound may similarly influence CNS bioavailability .
- Structural Flexibility :
Derivatives with pyridazine or isoxazole substituents (e.g., ) demonstrate the scaffold’s adaptability, though increased molecular weight (>350 g/mol) may limit drug-likeness.
Challenges and Development Status
Biological Activity
3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
- Chemical Name : this compound
- Molecular Formula : C10H13N5
- CAS Number : 1384428-66-3
This compound features a pyrazine ring substituted with a piperazine moiety, which is known to enhance the bioavailability and pharmacological profile of many drugs.
Antimicrobial Activity
Research has indicated that derivatives of pyrazine compounds exhibit notable antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various pathogens. Studies have shown:
- Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- The compound demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin, enhancing their efficacy while reducing MIC values .
| Pathogen | MIC (μg/mL) | Synergistic Agent |
|---|---|---|
| Staphylococcus aureus | 0.22 | Ciprofloxacin |
| Escherichia coli | 0.25 | Ketoconazole |
Antifungal and Antimycobacterial Activity
In addition to its antibacterial properties, this compound has shown potential antifungal activity. It was part of a series of compounds tested for their ability to inhibit fungal growth, demonstrating effectiveness against common fungal pathogens .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine ring may facilitate better binding to biological targets, enhancing its pharmacological effects .
Case Studies and Research Findings
- Study on Antimicrobial Derivatives : A study synthesized various pyrazine derivatives, including this compound, and evaluated their antimicrobial activities. The results indicated significant inhibition zones against tested pathogens, with some derivatives showing MIC values as low as 0.22 μg/mL .
- Synergistic Effects : Another research effort highlighted the synergistic relationship between this compound and established antibiotics. The combination therapy not only improved antimicrobial efficacy but also reduced the risk of developing resistance in bacteria .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antimicrobial Treatments : Its effectiveness against bacterial and fungal pathogens suggests potential use in treating infections resistant to conventional therapies.
- Cancer Research : Preliminary studies indicate that similar pyrazine derivatives may have anticancer properties by inhibiting specific kinases involved in tumor growth.
Q & A
Q. What are the critical parameters to optimize in the synthesis of 3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile to ensure high yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction temperature (e.g., 60–80°C for coupling steps), solvent selection (polar aprotic solvents like DMF or acetonitrile for solubility and reactivity), and catalyst systems (e.g., palladium catalysts for cross-coupling reactions). For example, highlights that maintaining anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions like hydrolysis or oxidation. Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts . Monitoring reaction progress using thin-layer chromatography (TLC) ensures stepwise completion .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., distinguishing piperazine methyl groups at δ ~2.3 ppm and pyrazine carbons at δ ~150 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% by area normalization) and identifies trace impurities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 246.1245 for C₁₁H₁₄N₅) .
Q. What are the common reaction pathways involving this compound, and how can side reactions be minimized?
- Methodological Answer: The compound undergoes nucleophilic substitution at the pyrazine ring (activated by the electron-withdrawing nitrile group) and piperazine alkylation . Side reactions like over-alkylation or ring-opening are mitigated by:
- Using stoichiometric control (e.g., 1.1 equiv of alkylating agents).
- Employing mild bases (e.g., K₂CO₃ instead of strong bases like NaH) to avoid deprotonation-sensitive intermediates .
- notes that steric hindrance from the 3-methyl group on piperazine reduces unwanted dimerization .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the biological interactions of this compound?
- Methodological Answer:
- Molecular Docking: Software like AutoDock Vina models ligand-receptor binding modes. For example, the piperazine moiety may interact with aspartate residues in kinase pockets via hydrogen bonding .
- Quantum Chemical Calculations: Density Functional Theory (DFT) optimizes the compound’s geometry and calculates electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulations (e.g., in GROMACS) assess stability in biological membranes or protein binding pockets over nanosecond timescales .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?
- Methodological Answer: Contradictions often arise from assay-specific variables:
- Cellular vs. Enzymatic Assays: Differences in membrane permeability (e.g., logP = 1.8 may limit cellular uptake) versus direct enzyme inhibition. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .
- pH-Dependent Activity: The piperazine group’s pKa (~7.5) affects ionization; buffer optimization (e.g., pH 7.4 vs. 6.5) clarifies discrepancies .
- Metabolic Stability: LC-MS/MS quantifies metabolite interference (e.g., CYP450-mediated oxidation) in hepatocyte assays .
Q. How can multi-step synthetic routes for this compound be designed to incorporate protecting groups and handle reactive intermediates?
- Methodological Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) for piperazine amines during pyrazine nitration to prevent side reactions. Deprotection with TFA ensures clean recovery .
- Intermediate Handling: Quench reactive intermediates (e.g., Grignard reagents) with saturated NH₄Cl to avoid over-alkylation.
- Stepwise Monitoring: IR spectroscopy tracks nitrile group stability (C≡N stretch at ~2200 cm⁻¹) during harsh reactions .
Q. What role do reaction fundamentals and reactor design play in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer:
- Reactor Type: Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., nitration), reducing hotspots and improving yield .
- Process Control: PAT (Process Analytical Technology) tools like inline FTIR monitor reaction progress in real-time, enabling automated adjustments .
- Solvent Recovery: Distillation units recycle DMF, aligning with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
